H-Gly-Arg-pNA
Overview
Description
H-Gly-Arg-pNA is a colorimetric substrate for thrombin . Thrombin preferentially binds to and cleaves the Gly-Arg (GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .
Molecular Structure Analysis
The IUPAC name for H-Gly-Arg-pNA is (2S)-2-[(aminoacetyl)amino]-5-[[amino(imino)methyl]amino]-N-(4-nitrophenyl)pentanamide dihydrochloride . The InChI code for this compound is provided , which can be used to generate its molecular structure.
Chemical Reactions Analysis
H-Gly-Arg-pNA is a substrate for thrombin, a serine protease. Thrombin cleaves the Gly-Arg peptide bond in the substrate, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm .
Physical And Chemical Properties Analysis
H-Gly-Arg-pNA is a light yellow powder . It has a molecular weight of 424.29 . The compound should be stored at 0-8°C .
Scientific Research Applications
Substrate for Cathepsin H : H-Gly-Arg-pNA is used as a substrate for cathepsin H, an enzyme that hydrolyzes peptide bonds in the brain. This application is particularly useful in the study of brain biochemistry and the processing of phenylalanine residues (Azarian Av, Agatian Gl, & Galoian Aa, 1987).
Pore-forming Toxin Study : It acts as a novel pore-forming toxin from E. coli K-12, which lyses red blood cells by forming specific diameter pores, providing insights into bacterial pathogenesis and cell membrane dynamics (N. R. Wyborn et al., 2004).
Enzyme Assay Substrate : Gly-Gly-Arg-H-Gly-Arg-anilide, a related compound, is a sensitive, stable, and convenient substrate for assaying various enzymes such as trypsin and plasminogen activator, crucial in cellular transformation studies (D. Kohn et al., 1979).
Minor Groove DNA Binding : The compound Ni(II).L-Arg-Gly-His, which involves a modified form of H-Gly-Arg-pNA, demonstrates specific binding properties to the minor groove of DNA, aiding in the understanding of DNA-protein interactions (Yayin Fang et al., 2004).
Therapeutic Applications : Peptide Nucleic Acids (PNAs), which include H-Gly-Arg-pNA derivatives, show potential in various therapeutic applications, including anti-cancer therapy and gene editing (S. Montazersaheb et al., 2018).
Hydrogen/Deuterium Exchange Studies : The compound is used in studies to understand hydrogen/deuterium exchange in alkali metal complexes of peptides, offering insights into peptide conformation and dynamics (L. A. Mertens & E. Marzluff, 2011).
Gene Delivery to Stem Cells : RGD peptide-modified dendrimer-entrapped gold nanoparticles, which can be derived from H-Gly-Arg-pNA, enhance the efficiency and specificity of gene delivery to stem cells (Lingdan Kong et al., 2015).
Mechanism of Action
The mechanism of action of H-Gly-Arg-pNA involves its interaction with thrombin. Thrombin preferentially binds to and cleaves the Gly-Arg peptide sequence in the substrate, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of thrombin activity .
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZRYXNWFZSSTO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-pNA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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